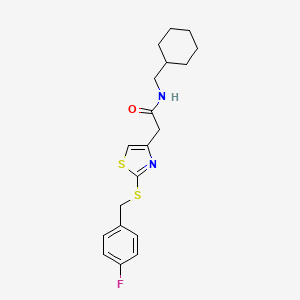

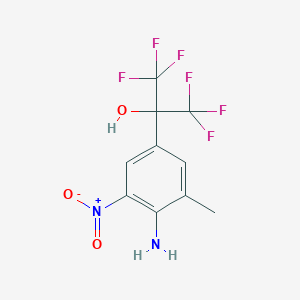

![molecular formula C18H23NO3 B2629405 rac-tert-butyl (3aR,8bS)-3a-(2-oxoethyl)-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate CAS No. 2413365-18-9](/img/structure/B2629405.png)

rac-tert-butyl (3aR,8bS)-3a-(2-oxoethyl)-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “rac-tert-butyl (3aR,8bS)-3a-(2-oxoethyl)-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate” is a chemical compound with the CAS Number: 2413365-18-9. It has a molecular weight of 301.39 and its IUPAC name is tert-butyl (3aR,8bS)-3a-(2-oxoethyl)-3,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-1(2H)-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H23NO3/c1-17(2,3)22-16(21)19-10-8-18(9-11-20)12-13-6-4-5-7-14(13)15(18)19/h4-7,11,15H,8-10,12H2,1-3H3/t15-,18-/m1/s1 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications

Synthetic Procedures and Structural Analysis

Synthesis and Diastereoselectivity : The study by Vallat et al. (2009) focuses on the synthesis of 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydropyrrole-1-carboxylate, highlighting the diastereoselectivity in the Mukaiyama crossed-aldol-type reaction. The compounds displayed interesting hydrogen bonding patterns and stereochemical configurations, providing insights into synthetic strategies for similar compounds (Vallat, Buciumas, Neier, & Stoeckli-Evans, 2009).

Chiral Derivatives : Zhu et al. (2009) discussed the separation, hydrogenation, and structural determination of rac-benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate derivatives, establishing the absolute configuration of the pyrrolopiperidine fragment. This work contributes to the understanding of chiral chromatography and hydrogenation techniques in synthesizing complex heterocycles (Zhu, Plewe, Rheingold, Moore, & Yanovsky, 2009).

Organocatalysis : Hozjan et al. (2023) report on the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, emphasizing the utility of bifunctional noncovalent organocatalysts in generating racemic mixtures of complex organic compounds. This research highlights advancements in organocatalysis and its application in synthesizing nitrogen-containing heterocycles (Hozjan, Ciber, Požgan, Svete, Štefane, & Grošelj, 2023).

Applications in Organic Synthesis and Material Science

Synthetic and Structural Chemistry : Gardner et al. (2002) detail the synthesis and structural chemistry of enantiomerically pure 1-phenyl-2-carboxyethylphosphonic acid derivatives, employing tert-butyl bromoacetate in diastereoselective alkylation. This work underscores the significance of chiral synthesis in developing phosphonic acid derivatives with potential applications in material science and as intermediates in organic synthesis (Gardner, Motevalli, Shastri, Sullivan, & Wyatt, 2002).

Efficient Synthesis for Pharmacological Intermediates : Bahekar et al. (2017) developed a highly efficient process for synthesizing hexahydrocyclopentapyrrolone derivatives, highlighting their importance as pharmacophores for various pharmacological activities. The methodology demonstrates an improved, cost-effective, and scalable approach for synthesizing key intermediates in drug development (Bahekar, Jadav, Goswami, Shah, Dave, Joshi, Pethani, Patel, Agarwal, & Desai, 2017).

Safety and Hazards

properties

IUPAC Name |

tert-butyl (3aR,8bS)-3a-(2-oxoethyl)-2,3,4,8b-tetrahydroindeno[1,2-b]pyrrole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-17(2,3)22-16(21)19-10-8-18(9-11-20)12-13-6-4-5-7-14(13)15(18)19/h4-7,11,15H,8-10,12H2,1-3H3/t15-,18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHJKAAQWRNTDQ-CRAIPNDOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(C1C3=CC=CC=C3C2)CC=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@]2([C@H]1C3=CC=CC=C3C2)CC=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B2629322.png)

![2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2629326.png)

![N-[[2-(Trifluoromethyl)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2629328.png)

![benzo[d][1,3]dioxol-5-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2629332.png)

![2-methyl-3-phenyl-N-(m-tolyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2629333.png)

![6,8-dichloro-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B2629337.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluorobenzamide](/img/structure/B2629342.png)

![2-(2-Chloro-5-nitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2629345.png)